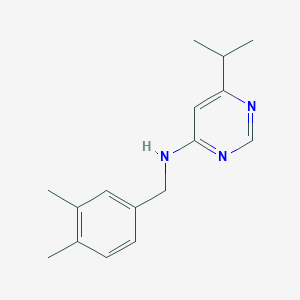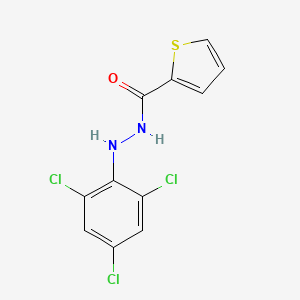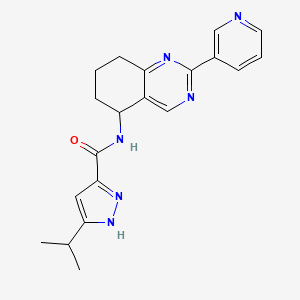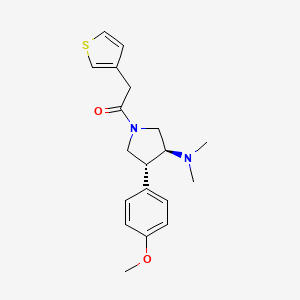![molecular formula C16H13ClFN3O2S B5630045 3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5630045.png)
3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic building blocks to more complex structures. A typical synthesis might involve the cyclization of thioamide with chloroacetoacetate, highlighting the process's yield and efficiency. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a method that could be analogous to the target compound's synthesis, showcasing the steps and conditions necessary for such chemical transformations (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target chemical is determined through various analytical techniques, such as IR, ^1H NMR, MS spectra, and X-ray crystallography. These methods provide insights into the compound's atomic arrangement, bond lengths, angles, and overall three-dimensional configuration. For example, the crystal structure analysis of related compounds offers valuable information on the spatial arrangement and can be used to infer the target molecule's structure (Chen, Hong, Liu, Ming-guo, 2012).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs include various transformations such as cyclization, condensation, and functional group modifications. These reactions are critical for modifying the compound's chemical structure and properties for specific applications. The synthesis and antimicrobial activity of derivatives provide examples of chemical reactions that could be relevant to the target compound, illustrating how changes in the chemical structure can lead to different biological activities (G. Naganagowda, A. Petsom, 2011).
Physical Properties Analysis
The physical properties of the compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in various conditions. These properties are determined using standardized laboratory techniques and contribute to the compound's handling and application in scientific research. For instance, the one-pot synthesis and characterization of related compounds provide insights into their physical properties, which can be correlated with those of the target compound (Vasantha Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are determined by the compound's molecular structure and functional groups. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its potential applications in various fields. Studies on similar compounds' synthesis, characterization, and reactivity offer insights into the chemical properties that could be expected for the target compound (G. Thirunarayanan, K. Sekar, 2013).
properties
IUPAC Name |
3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2S/c17-13-12-9(18)2-1-3-10(12)24-14(13)15(22)19-7-6-11-20-16(23-21-11)8-4-5-8/h1-3,8H,4-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOVNDIQEFDAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CCNC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5629965.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629973.png)
![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5629983.png)
![5,6-dimethyl-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5629999.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide](/img/structure/B5630006.png)


![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methylbenzyl)-3-pyrrolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5630047.png)

![N-{2-[3-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5630070.png)
